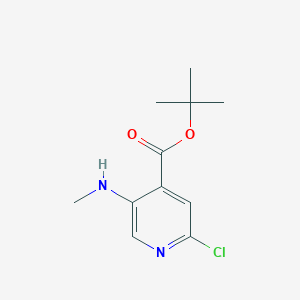
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, also known as BCMAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate involves the inhibition of enzymes through the formation of a covalent bond between the compound and the enzyme's active site. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The specific mechanism of action of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate varies depending on the enzyme being targeted.
Biochemical and Physiological Effects:
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are due to the compound's ability to inhibit enzymes involved in these processes. Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has also been shown to exhibit good pharmacokinetic properties, including high oral bioavailability and good metabolic stability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate in lab experiments is its high potency and selectivity against specific enzymes. This allows for the development of more effective and specific drugs targeting these enzymes. However, one limitation of using Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is its potential toxicity, which must be carefully considered when developing drugs based on this compound.
Orientations Futures
There are several potential future directions for research on Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate. One area of interest is the development of novel drugs targeting enzymes involved in diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of agrochemicals based on Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate, which could lead to more effective and sustainable crop protection. Additionally, further research on the toxicity and safety of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate is needed to fully understand its potential applications.
Méthodes De Synthèse
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-chloro-3-pyridinecarboxylic acid with tert-butyl chloroformate and methylamine. The resulting product is then purified through column chromatography to obtain pure Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate. This synthesis method has been optimized to yield high purity and yield of Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in various physiological processes, and their dysregulation has been linked to several diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)7-5-9(12)14-6-8(7)13-4/h5-6,13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYXEDQRRJYBII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC=C1NC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Thienyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/no-structure.png)
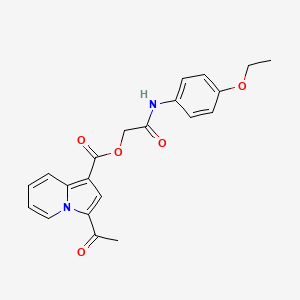
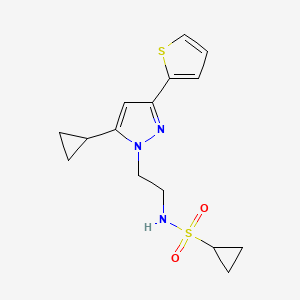
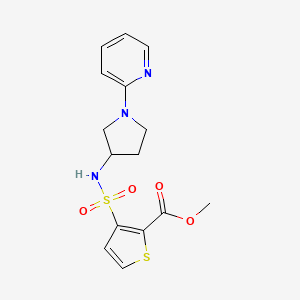
![8-(4-ethoxyphenyl)-N-(4-methoxybenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2536241.png)
![4-[[4-(3,4-Dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-3-nitrobenzaldehyde](/img/structure/B2536242.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl benzenecarboxylate](/img/structure/B2536245.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2536246.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-oxochromene-3-carbonyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-ethyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2536248.png)
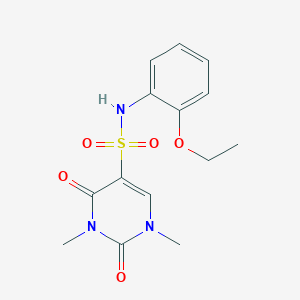
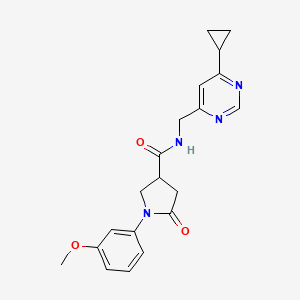
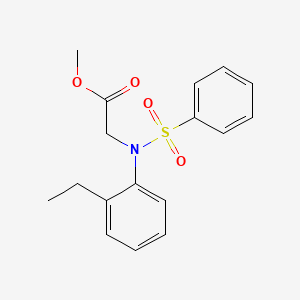
![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)